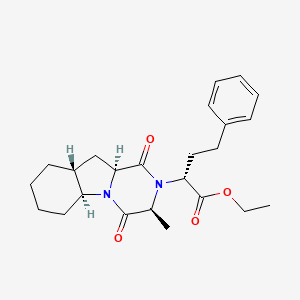

Thioridazine-d3 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Thioridazine

Scientific Research Applications

Antimicrobial Applications

Thioridazine hydrochloride (HCl) has shown promise as an antimicrobial helper compound, particularly against antimicrobial-resistant bacteria. A study by Jørgensen et al. (2020) synthesized a derivative, 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (T5), which exhibited low toxicity and effective activity against Gram-positive pathogens like Staphylococcus aureus. This derivative showed reduced blood-brain barrier permeability, suggesting its potential as an antimicrobial agent.

Cancer Research

Thioridazine has been explored for its potential in cancer treatment. Chu et al. (2019) found that thioridazine induced autophagy and apoptosis in glioma cells through the Wnt/β-catenin signaling pathway, suggesting its use as a therapeutic agent for glioblastoma multiforme (Chu et al., 2019). Additionally, Lu et al. (2015) demonstrated that thioridazine reduced cell viability and inhibited cell migration in hepatocellular carcinoma (HCC) cells, indicating its potential role in treating HCC (Lu et al., 2015).

Pharmaceutical Analysis

Biryol and Dermiş (1998) conducted a study on the voltammetric determination of thioridazine hydrochloride, a key aspect of pharmaceutical analysis. This research contributes to the understanding of its properties and applications in psychiatric treatments (Biryol & Dermiş, 1998).

Anti-Cancer Stem Cell Activity

Zhang et al. (2017) reported that thioridazine inhibited the proliferation of colorectal cancer stem cells (CSCs) and induced apoptosis, highlighting its potential as a treatment for colon cancer (Zhang et al., 2017).

PI3K/Akt/mTOR Pathway in Cancer

Kang et al. (2012) found that thioridazine targeted the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells, suggesting its efficacy in suppressing tumor growth (Kang et al., 2012).

Physico-Chemical Properties

The study by Cheema et al. (2007) investigated the physico-chemical properties of thioridazine hydrochloride in water/ethanol mixed solvents. This research provides insight into the drug's behavior in different environments, which is crucial for understanding its mechanism of action (Cheema et al., 2007).

Therapeutic Potential in Ovarian Cancer

Park et al. (2014) demonstrated that thioridazine inhibited angiogenesis and tumor growth in ovarian cancer xenografts by targeting the VEGFR-2/PI3K/mTOR pathway, providing evidence of its potential as an anti-tumor and anti-angiogenic agent (Park et al., 2014).

properties

Product Name |

Thioridazine-d3 HCl |

|---|---|

Molecular Formula |

C21H23D3N2S2.HCl |

Molecular Weight |

410.05 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.